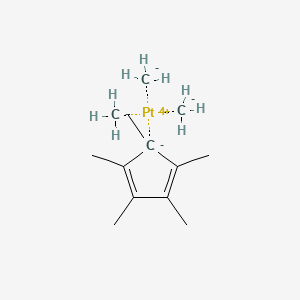
Carbanide;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;platinum(4+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbanide;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;platinum(4+) is a complex organometallic compound It features a platinum ion coordinated with a carbanide and a pentamethylcyclopentadiene ligand
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Carbanide;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;platinum(4+) typically involves the reaction of platinum salts with 1,2,3,4,5-pentamethylcyclopenta-1,3-diene under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used include dichloromethane and methanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of organometallic synthesis, such as maintaining an inert atmosphere and using high-purity reagents, are crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Carbanide;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;platinum(4+) undergoes various types of chemical reactions, including:
Oxidation: The platinum center can be oxidized, altering the compound’s reactivity and stability.
Reduction: Reduction reactions can convert the platinum(4+) ion to lower oxidation states, affecting its coordination chemistry.
Substitution: Ligands in the coordination sphere of platinum can be substituted with other ligands, leading to different organometallic complexes
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state platinum complexes, while reduction can produce lower oxidation state species .
Wissenschaftliche Forschungsanwendungen
Carbanide;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;platinum(4+) has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization
Materials Science: The compound is studied for its potential use in the development of new materials with unique electronic and magnetic properties
Biological Applications: Research is ongoing into its potential use in medicinal chemistry, particularly in the design of new drugs and therapeutic agents
Wirkmechanismus
The mechanism by which Carbanide;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;platinum(4+) exerts its effects involves the coordination of the platinum ion with various ligands. This coordination can alter the electronic structure of the platinum center, affecting its reactivity and interaction with other molecules. The molecular targets and pathways involved depend on the specific application, such as catalysis or drug design .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4,5-Pentamethylcyclopentadienylruthenium(II) chloride: Similar in structure but with ruthenium instead of platinum.
Pentamethylcyclopentadienylzirconium trichloride: Another similar compound with zirconium as the central metal.
Uniqueness
Carbanide;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;platinum(4+) is unique due to the presence of the platinum ion, which imparts distinct catalytic and electronic properties compared to its analogs with other metals. This uniqueness makes it particularly valuable in specialized applications in catalysis and materials science .
Eigenschaften
Molekularformel |
C13H24Pt |
|---|---|
Molekulargewicht |
375.41 g/mol |
IUPAC-Name |
carbanide;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;platinum(4+) |
InChI |
InChI=1S/C10H15.3CH3.Pt/c1-6-7(2)9(4)10(5)8(6)3;;;;/h1-5H3;3*1H3;/q4*-1;+4 |
InChI-Schlüssel |
OHTZMQKKCXMGFQ-UHFFFAOYSA-N |
Kanonische SMILES |
[CH3-].[CH3-].[CH3-].C[C-]1C(=C(C(=C1C)C)C)C.[Pt+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


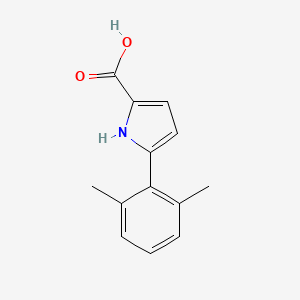
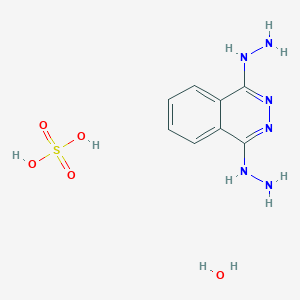
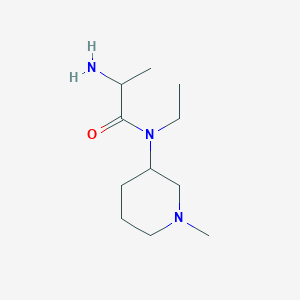
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[4.1.0]heptan-3-one](/img/structure/B14785196.png)
![2-amino-N-[(2-bromopyridin-4-yl)methyl]-N-cyclopropylpropanamide](/img/structure/B14785197.png)
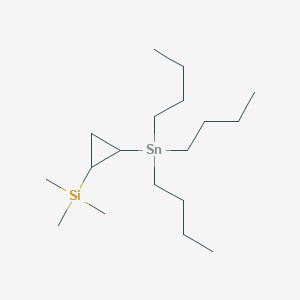

![Benzyl 2-[[2-[(2-amino-4-phenylbutanoyl)amino]-4-methylpentanoyl]amino]-3-phenylpropanoate](/img/structure/B14785219.png)
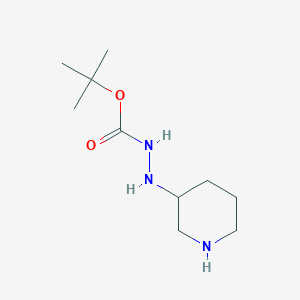
![[4-(2-Aminoethyl)-1-benzyl-4-piperidyl]methanol](/img/structure/B14785233.png)

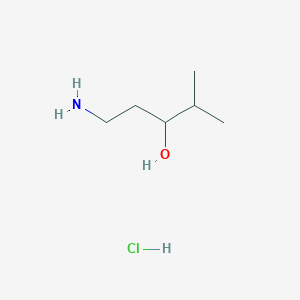

![4-[Bis(trimethylsilyl)amino]-1,3,5-triazinan-2-one](/img/structure/B14785257.png)
